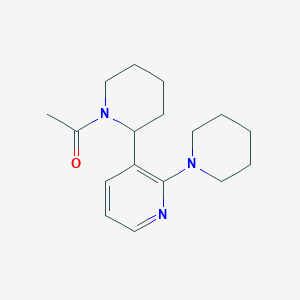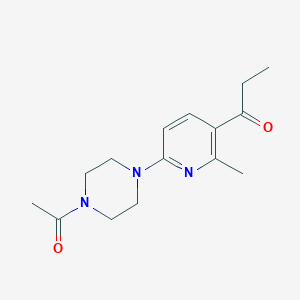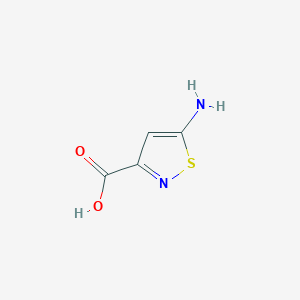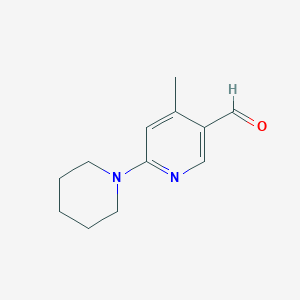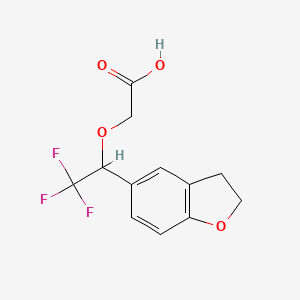
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid is a synthetic organic compound that features a benzofuran ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes.
Introduction of the Trifluoroethoxy Group: This step involves the reaction of the benzofuran derivative with trifluoroethanol under acidic or basic conditions to introduce the trifluoroethoxy group.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzofuran ring or other parts of the molecule.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the benzofuran ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydrobenzofuran-5-acetic acid: This compound lacks the trifluoroethoxy group but shares the benzofuran ring system.
2-(2,3-Dihydrobenzofuran-5-yl)acetic acid: Similar structure but without the trifluoroethoxy group.
Uniqueness
The presence of the trifluoroethoxy group in 2-(1-(2,3-Dihydrobenzofuran-5-yl)-2,2,2-trifluoroethoxy)acetic acid distinguishes it from similar compounds. This group can significantly alter the compound’s chemical properties, such as its reactivity and binding affinity, making it unique for specific applications.
Propriétés
Formule moléculaire |
C12H11F3O4 |
|---|---|
Poids moléculaire |
276.21 g/mol |
Nom IUPAC |
2-[1-(2,3-dihydro-1-benzofuran-5-yl)-2,2,2-trifluoroethoxy]acetic acid |
InChI |
InChI=1S/C12H11F3O4/c13-12(14,15)11(19-6-10(16)17)8-1-2-9-7(5-8)3-4-18-9/h1-2,5,11H,3-4,6H2,(H,16,17) |
Clé InChI |
CUDOSCQQYUVOOI-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C1C=C(C=C2)C(C(F)(F)F)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



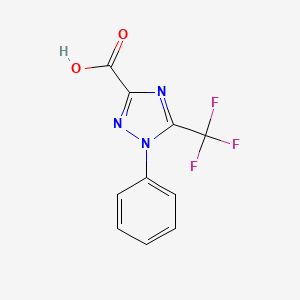
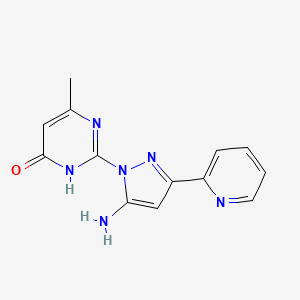
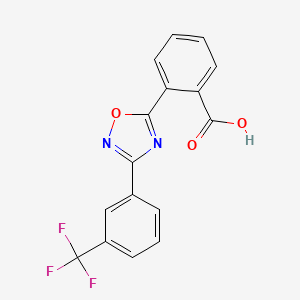
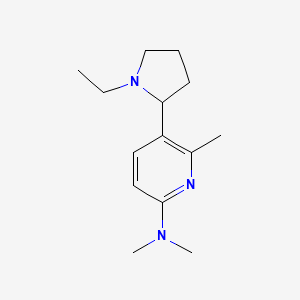
![1-Cyclopropyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B11797796.png)
